molecular formula C9H13NO3S B404906 N-(4-methoxybenzyl)methanesulfonamide CAS No. 42060-31-1

N-(4-methoxybenzyl)methanesulfonamide

Cat. No.: B404906
CAS No.: 42060-31-1
M. Wt: 215.27g/mol
InChI Key: OFSFIXASTARXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol It is characterized by the presence of a methoxybenzyl group attached to a methanesulfonamide moiety

Biochemical Analysis

Biochemical Properties

N-(4-methoxybenzyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain thiosemicarbazones, forming complexes that exhibit cytotoxic properties . These interactions often involve the formation of chelate rings with metal ions, such as ruthenium, which can influence the redox behavior of the compound . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit cell growth in certain cancer cell lines, such as NCI-H460, A549, and MDA-MB-231 . This inhibition is likely due to its interaction with cellular signaling pathways and its ability to induce cytotoxic effects. Additionally, the compound may influence gene expression and cellular metabolism, further contributing to its impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with thiosemicarbazones and subsequent coordination with metal ions can result in the formation of stable complexes that exhibit unique redox properties . These interactions can also lead to changes in gene expression, further influencing the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its cytotoxic effects can persist over extended periods, indicating its potential for long-term applications

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain derivatives of this compound can inhibit cell growth at specific concentrations . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, further affecting the compound’s biochemical properties. For example, its interaction with thiosemicarbazones and metal ions can lead to the formation of stable complexes that exhibit unique redox behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)methanesulfonamide typically involves the reaction of 4-methoxybenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

N-(4-methoxybenzyl)methanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N-methylmethanesulfonamide
  • 4-methoxybenzenesulfonamide
  • N-(4-methoxyphenyl)methanesulfonamide

Uniqueness

N-(4-methoxybenzyl)methanesulfonamide is unique due to the presence of both a methoxybenzyl group and a methanesulfonamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSFIXASTARXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-methoxyphenyl)methanamine (1.317 g, 9.60 mmol) in CH2Cl2 (10 mL) was added methanesulfonyl chloride (0.34 mL, 4.36 mmol) dropwise. The mixture was stirred at room temperature for 2 h. The reaction mixture was diluted with 50 mL CH2Cl2 washed with 1N H3PO4, 10% NaCl, dried over anhydrous mgSO4, filtered and concentrated in vacuo to give the title compound as a white solid (0.84 g, 89%).
Quantity
1.317 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxybenzyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxybenzyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxybenzyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxybenzyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.